molecular formula C19H14N2O2S B5299895 N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide

N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide

Cat. No. B5299895
M. Wt: 334.4 g/mol
InChI Key: WBLFHWXWXNSAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide, also known as DBF, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBF belongs to the class of compounds known as thioacetamides, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth, viral replication, and inflammation. N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. In addition, N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has also been shown to inhibit viral replication by interfering with viral protein synthesis. In addition, N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied for its biological activities, and its mechanism of action is well understood. However, N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. In addition, N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has not been extensively tested in animal models, which limits its potential for therapeutic applications.

Future Directions

There are several future directions for research on N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide. One area of research is to investigate its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Another area of research is to optimize the synthesis of N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide to improve its purity and yield. In addition, future research could focus on improving the water solubility of N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide to make it more suitable for use in certain assays. Finally, more studies are needed to investigate the safety and efficacy of N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide in animal models.

Synthesis Methods

The synthesis of N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide involves the reaction of 2-bromo-3-dibenzo[b,d]furan-ylacetic acid with 2-pyridinethiol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide. The synthesis of N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been optimized to yield high purity and yield.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has also been shown to inhibit the replication of the hepatitis B virus and the Zika virus. In addition, N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

N-dibenzofuran-3-yl-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18(12-24-19-7-3-4-10-20-19)21-13-8-9-15-14-5-1-2-6-16(14)23-17(15)11-13/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLFHWXWXNSAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Dibenzofuran-3-yl)-2-(2-pyridylthio)acetamide

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